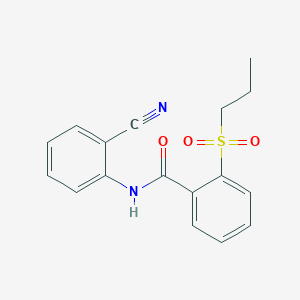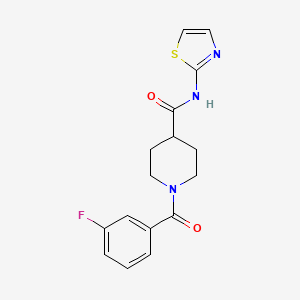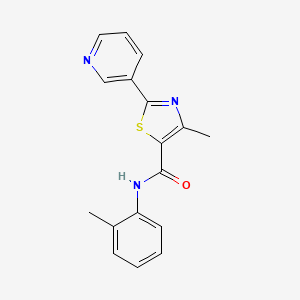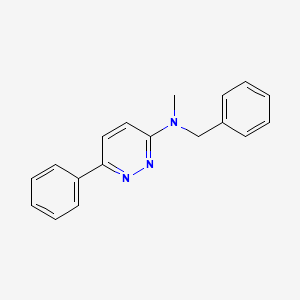![molecular formula C14H19NO2 B4447179 4-[(3,4-dimethylphenyl)acetyl]morpholine](/img/structure/B4447179.png)
4-[(3,4-dimethylphenyl)acetyl]morpholine
Übersicht
Beschreibung
4-[(3,4-dimethylphenyl)acetyl]morpholine, also known as DMAMCL, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound belongs to the class of morpholine derivatives and is widely used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-[(3,4-dimethylphenyl)acetyl]morpholine is not well understood. However, it is believed that this compound works as a Lewis acid catalyst, which promotes the reaction between the reactants. This compound has also been shown to act as a chiral catalyst in various reactions, which allows for the selective synthesis of enantiomers.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models, which suggests its potential use as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,4-dimethylphenyl)acetyl]morpholine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available. It is also easy to handle and has a long shelf life. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain reactions. It also has a low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for the use of 4-[(3,4-dimethylphenyl)acetyl]morpholine in scientific research. One potential application is in the development of new drugs and pharmaceuticals. This compound has been shown to have anti-inflammatory and analgesic effects, which suggests its potential use as a therapeutic agent. Another potential application is in the synthesis of natural products. This compound has been used in the synthesis of various alkaloids and terpenoids, which suggests its potential use in the synthesis of other natural products. Finally, this compound could be used in the development of new catalysts for various reactions. Its unique chemical properties make it a promising candidate for the development of new catalysts with improved selectivity and efficiency.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. It is commonly used as a reagent in organic synthesis and has also been used in the development of new drugs and pharmaceuticals. This compound has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new drugs and pharmaceuticals, the synthesis of natural products, and the development of new catalysts.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-dimethylphenyl)acetyl]morpholine has been widely used as a reagent in organic synthesis due to its unique chemical properties. It is commonly used as a catalyst in various reactions, such as the Friedel-Crafts acylation reaction and the Mannich reaction. This compound has also been used in the synthesis of various natural products, such as alkaloids and terpenoids. In addition to its use in organic synthesis, this compound has also been used in the development of new drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-4-13(9-12(11)2)10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOJBQMQFUPEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4447103.png)

![N-(2-hydroxyethyl)-5-isopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4447123.png)

![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4447134.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4447154.png)

![N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide](/img/structure/B4447159.png)
![3-[5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4447166.png)


![N-ethyl-6-methyl-5-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4447189.png)
